molecular formula C15H20N4O B1605146 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide CAS No. 263385-00-8

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B1605146
CAS RN: 263385-00-8
M. Wt: 272.35 g/mol
InChI Key: ISWFKWUMVJAOMN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide, also known as 1-(BENZYL)-3-(TERT-BUTYL)UREA , has the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol . It is a rare and unique chemical compound provided by Sigma-Aldrich for early discovery researchers . Unfortunately, analytical data for this product is not available, and buyers are responsible for confirming its identity and purity .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide consists of a pyrazole ring with a benzyl group and a tert-butyl group attached . The specific arrangement of atoms can be visualized using molecular modeling software or chemical drawing tools.

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features, particularly the presence of the pyrazole ring, make it a valuable precursor in the development of drugs with potential anti-inflammatory and analgesic properties . The tert-butyl group may enhance metabolic stability, making derivatives of this compound interesting candidates for drug development.

Organic Synthesis

In organic chemistry, this compound can be utilized in the synthesis of complex molecules. Its benzylic position is reactive and can undergo various transformations, such as nucleophilic substitution or oxidation, which are pivotal in constructing diverse organic compounds .

properties

IUPAC Name

2-benzyl-5-tert-butylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)13-9-12(14(20)17-16)19(18-13)10-11-7-5-4-6-8-11/h4-9H,10,16H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWFKWUMVJAOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340320
Record name 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide

CAS RN

263385-00-8
Record name 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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